molecular formula C20H17IN4 B14458406 1,3,5-Triphenyl-5,6-dihydro-1,2,4,5-tetrazin-1-ium iodide CAS No. 72024-83-0

1,3,5-Triphenyl-5,6-dihydro-1,2,4,5-tetrazin-1-ium iodide

Katalognummer: B14458406
CAS-Nummer: 72024-83-0
Molekulargewicht: 440.3 g/mol
InChI-Schlüssel: MRRUVZJUVWSDQC-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,3,5-Triphenyl-5,6-dihydro-1,2,4,5-tetrazin-1-ium iodide is a chemical compound with the molecular formula C20H17Cl4FeN4 It is a tetrazine derivative, which is a class of heterocyclic compounds containing a six-membered ring with four nitrogen atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,5-Triphenyl-5,6-dihydro-1,2,4,5-tetrazin-1-ium iodide typically involves the reaction of hydrazine with benzonitrile, followed by oxidation. . The reaction conditions usually require mild oxidation to obtain the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity.

Analyse Chemischer Reaktionen

Types of Reactions

1,3,5-Triphenyl-5,6-dihydro-1,2,4,5-tetrazin-1-ium iodide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The conditions for these reactions vary, with some requiring mild conditions while others need harsher conditions or specific catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of various oxidized derivatives, while substitution reactions can yield different substituted tetrazine compounds.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of 1,3,5-Triphenyl-5,6-dihydro-1,2,4,5-tetrazin-1-ium iodide involves its interaction with specific molecular targets and pathways. For instance, some tetrazine derivatives are known to inhibit monoamine oxidase, which can lead to various biological effects . The exact molecular targets and pathways depend on the specific application and the structure of the compound.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some similar compounds to 1,3,5-Triphenyl-5,6-dihydro-1,2,4,5-tetrazin-1-ium iodide include:

Uniqueness

This compound is unique due to its tetrazine ring structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in scientific research and industry.

Eigenschaften

CAS-Nummer

72024-83-0

Molekularformel

C20H17IN4

Molekulargewicht

440.3 g/mol

IUPAC-Name

2,4,6-triphenyl-3H-1,2,4,5-tetrazin-2-ium;iodide

InChI

InChI=1S/C20H17N4.HI/c1-4-10-17(11-5-1)20-21-23(18-12-6-2-7-13-18)16-24(22-20)19-14-8-3-9-15-19;/h1-15H,16H2;1H/q+1;/p-1

InChI-Schlüssel

MRRUVZJUVWSDQC-UHFFFAOYSA-M

Kanonische SMILES

C1N(N=C(N=[N+]1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.[I-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.